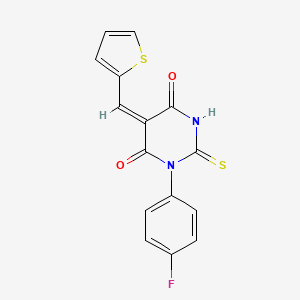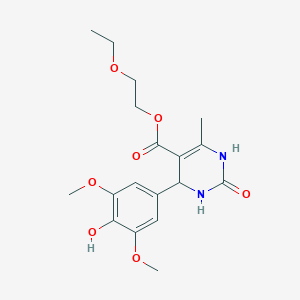![molecular formula C15H16N2O4 B11623166 (5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11623166.png)
(5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[3-etoxi-4-hidroxi-5-(prop-2-en-1-il)bencilideno]imidazolidina-2,4-diona es un compuesto orgánico sintético que pertenece a la clase de las imidazolidina-2,4-dionas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[3-etoxi-4-hidroxi-5-(prop-2-en-1-il)bencilideno]imidazolidina-2,4-diona generalmente implica la condensación de un aldehído apropiado con un derivado de imidazolidina-2,4-diona. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y las condiciones de reacción pueden incluir reflujo en un solvente orgánico como etanol o metanol.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo involucran la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación como cristalización o cromatografía, y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-[3-etoxi-4-hidroxi-5-(prop-2-en-1-il)bencilideno]imidazolidina-2,4-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El anillo de imidazolidina se puede reducir a un anillo de imidazolina utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y nucleófilos (por ejemplo, metóxido de sodio). Las condiciones de reacción generalmente implican temperaturas controladas, solventes específicos y, a veces, catalizadores para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la reducción puede producir un derivado de imidazolina.
Aplicaciones Científicas De Investigación
Química
En química, (5Z)-5-[3-etoxi-4-hidroxi-5-(prop-2-en-1-il)bencilideno]imidazolidina-2,4-diona se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias reacciones de funcionalización, lo que la convierte en un compuesto valioso en la química orgánica sintética.
Biología
En biología, este compuesto puede exhibir actividades biológicas como antimicrobianas, antifúngicas o anticancerígenas. Los investigadores estudian sus interacciones con los objetivos biológicos para desarrollar nuevos agentes terapéuticos.
Medicina
En medicina, se exploran los derivados de imidazolidina-2,4-diona para su uso potencial como farmacéuticos. Pueden actuar como inhibidores enzimáticos, moduladores de receptores u otros agentes bioactivos.
Industria
En la industria, estos compuestos se pueden utilizar en el desarrollo de nuevos materiales, incluidos polímeros y recubrimientos. Su estabilidad química y reactividad los hacen adecuados para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[3-etoxi-4-hidroxi-5-(prop-2-en-1-il)bencilideno]imidazolidina-2,4-diona implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de imidazolidina-2,4-diona con diferentes sustituyentes en el anillo bencilideno. Algunos ejemplos son:
- (5Z)-5-[3-metoxi-4-hidroxi-5-(prop-2-en-1-il)bencilideno]imidazolidina-2,4-diona
- (5Z)-5-[3-etoxi-4-hidroxi-5-(metil)bencilideno]imidazolidina-2,4-diona
Singularidad
La singularidad de (5Z)-5-[3-etoxi-4-hidroxi-5-(prop-2-en-1-il)bencilideno]imidazolidina-2,4-diona radica en sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas. Estas características únicas lo convierten en un compuesto valioso para la investigación y el desarrollo en diversos campos.
Propiedades
Fórmula molecular |
C15H16N2O4 |
|---|---|
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O4/c1-3-5-10-6-9(8-12(13(10)18)21-4-2)7-11-14(19)17-15(20)16-11/h3,6-8,18H,1,4-5H2,2H3,(H2,16,17,19,20)/b11-7- |
Clave InChI |
JRDHRKMHYCEFHH-XFFZJAGNSA-N |
SMILES isomérico |
CCOC1=CC(=CC(=C1O)CC=C)/C=C\2/C(=O)NC(=O)N2 |
SMILES canónico |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623097.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623099.png)
![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)

![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623138.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11623173.png)

![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)
